Direct Head-to-Head Comparison: Enantiomer-Dependent Calcium Channel Antagonist Potency
In a side-by-side evaluation of the four possible stereoisomers of the calcium antagonist YM‑09730 synthesized from (S)- or (R)-1‑benzyl‑3‑pyrrolidinol and the corresponding dihydropyridine enantiomers, the (S,S)-isomer derived from (S)-1‑benzylpyrrolidin‑3‑ol demonstrated the highest [³H]nitrendipine binding affinity and the greatest coronary vasodilating activity [1]. The potency order was (S,S)-3a > (S,R)-3b > (R,R)-3d > (R,S)-3c [1].
| Evidence Dimension | In vitro [³H]nitrendipine binding affinity and coronary vasodilating activity |
|---|---|
| Target Compound Data | (S,S)-enantiomer (3a) derived from (S)-1-benzylpyrrolidin-3-ol: most potent, longest duration |
| Comparator Or Baseline | (S,R)-3b: intermediate potency; (R,R)-3d: lower potency; (R,S)-3c: least potent |
| Quantified Difference | Potency ranking: (S,S) > (S,R) > (R,R) > (R,S) |
| Conditions | In vitro radioligand binding assay and in vivo coronary vasodilation measurement in anesthetized dogs |
Why This Matters
This quantifiable rank-order potency proves that the (S)-pyrrolidine C3 configuration is essential for maximal pharmacological activity; substituting with the (R)-enantiomer or a racemic mixture yields less active or inactive diastereomers, directly impacting the efficacy of a calcium antagonist drug candidate.
- [1] Tamazawa, K., Arima, H., Kojima, T., Isomura, Y., Okada, M., et al. Stereoselectivity of a Potent Calcium Antagonist, 1-Benzyl-3-pyrrolidinyl Methyl 2,6-Dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Journal of Medicinal Chemistry, 1986, 29(12), 2504–2511. View Source
